![molecular formula C15H12N4O3 B187250 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-42-4](/img/structure/B187250.png)
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as MNII, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many biologically active molecules. MNII has been shown to exhibit interesting properties that make it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also appears to activate certain transcription factors that regulate gene expression, which may contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cell culture studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In animal studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits interesting biological properties that make it a useful tool for studying cellular signaling pathways. However, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied. Additionally, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well characterized.
Future Directions
There are several future directions for research on 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. One area of interest is the development of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one-based fluorescent probes for imaging biological systems. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit fluorescence properties that make it a promising candidate for this application. Another area of interest is the investigation of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one's potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and potential toxicity of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one in vivo.
Synthesis Methods
The synthesis of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methylindole-2,3-dione in the presence of a catalyst to yield 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.
Scientific Research Applications
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have therapeutic implications for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been investigated for its potential as a fluorescent probe for imaging biological systems.
properties
CAS RN |
21303-42-4 |
|---|---|
Product Name |
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
InChI Key |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Other CAS RN |
21303-42-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



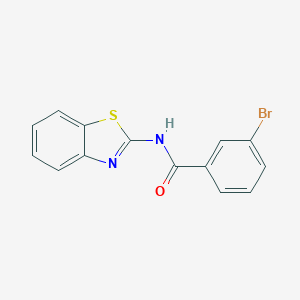
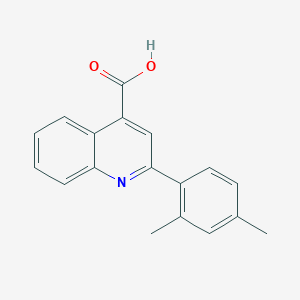
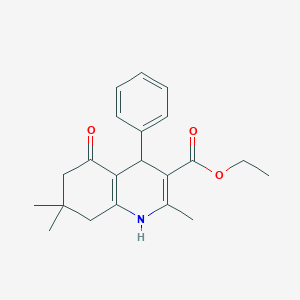
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

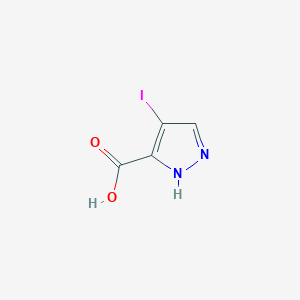
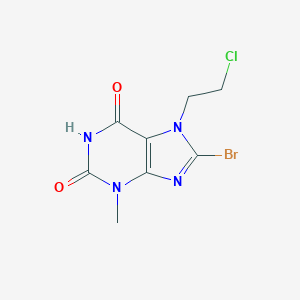
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



